REACTION_CXSMILES
|
Cl[C:2]1[N:3]=[C:4]([O:11][C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([N+:18]([O-:20])=[O:19])[CH:13]=2)[C:5]2[S:10][CH:9]=[CH:8][C:6]=2[N:7]=1.[CH3:21][N:22]1[CH2:27][CH2:26][N:25]([C:28]2[CH:33]=[CH:32][C:31]([NH2:34])=[CH:30][CH:29]=2)[CH2:24][CH2:23]1.FC(F)(F)C(O)=O>CC(O)CC.ClCCl>[CH3:21][N:22]1[CH2:23][CH2:24][N:25]([C:28]2[CH:33]=[CH:32][C:31]([NH:34][C:2]3[N:3]=[C:4]([O:11][C:12]4[CH:17]=[CH:16][CH:15]=[C:14]([N+:18]([O-:20])=[O:19])[CH:13]=4)[C:5]4[S:10][CH:9]=[CH:8][C:6]=4[N:7]=3)=[CH:30][CH:29]=2)[CH2:26][CH2:27]1
|
Name
|
|
Quantity
|
12.9 mmol
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)C1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
12.9 mmol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 100° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
WASH
|
Details
|
washed with sat. NaHCO3 aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
distilled under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was separated by column chromatography (dichloromethane:methanol=20:1 (volume ratio))
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C1=CC=C(C=C1)NC=1N=C(C2=C(N1)C=CS2)OC2=CC(=CC=C2)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |